molecular formula C5H7FN2O2S B2393520 1-Ethylimidazole-2-sulfonyl fluoride CAS No. 1936128-42-5

1-Ethylimidazole-2-sulfonyl fluoride

Cat. No.: B2393520
CAS No.: 1936128-42-5
M. Wt: 178.18
InChI Key: ODAUNYFNFHDYQO-UHFFFAOYSA-N
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Description

1-Ethylimidazole-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It is known for its potent inhibitory effects on serine proteases and has been extensively studied for its biological activity and potential therapeutic applications.

Biochemical Analysis

Cellular Effects

The effects of 1-Ethylimidazole-2-sulfonyl fluoride on cells and cellular processes are not fully understood. It is known that fluoride, a component of this compound, can have various effects on cells. For instance, fluoride can cause oxidative stress, organelle damage, and apoptosis in single cells . It can also affect cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that fluoride can have effects over time. For instance, in a study on mice, it was found that the untreated mice exhibited a decline in learning and memory after 12 weeks of fluoride treatment .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that fluoride can have dose-dependent effects. For instance, in a study on mice, it was found that treatment with low or high levels of fluoride led to declines in learning and memory after only 4 or 8 weeks, respectively .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that fluoride can affect various metabolic pathways. For instance, fluoride can cause up-regulation of metabolic pathways like metabolism of terpenoids and polyketides and energy metabolism, while it can cause down-regulation of pathways like viral infectious diseases and folding, sorting, and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that fluoride can be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that fluoride can affect the subcellular localization of various proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylimidazole-2-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of 1-ethylimidazole with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylimidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.

    Reduction Products: Reduction typically yields sulfonamides or other reduced sulfur-containing compounds

Scientific Research Applications

1-Ethylimidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Biology: The compound is studied for its inhibitory effects on serine proteases, making it a valuable tool in enzymology and protein research.

    Medicine: Its potential therapeutic applications include the development of drugs targeting serine proteases involved in various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds

Mechanism of Action

The mechanism of action of 1-ethylimidazole-2-sulfonyl fluoride involves the inhibition of serine proteases. The compound forms a covalent bond with the active site serine residue of the enzyme, thereby blocking its catalytic activity. This inhibition is highly specific and irreversible, making it a potent inhibitor for studying enzyme function and developing therapeutic agents .

Comparison with Similar Compounds

  • 1-Methylimidazole-2-sulfonyl fluoride
  • 1-Propylimidazole-2-sulfonyl fluoride
  • 1-Butylimidazole-2-sulfonyl fluoride

Comparison: 1-Ethylimidazole-2-sulfonyl fluoride is unique due to its specific inhibitory effects on serine proteases and its stability under various reaction conditions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in both research and industrial applications .

Properties

IUPAC Name

1-ethylimidazole-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAUNYFNFHDYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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